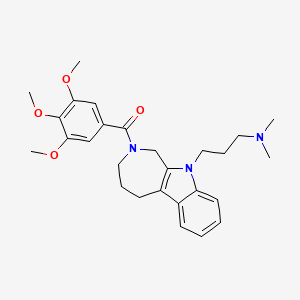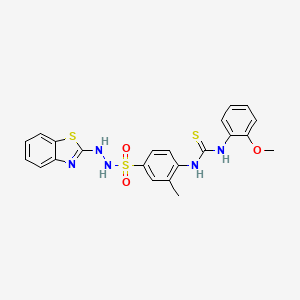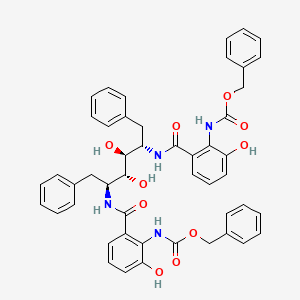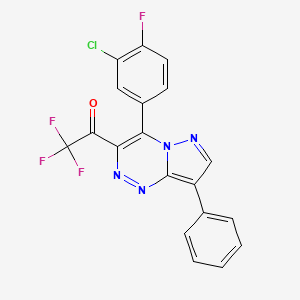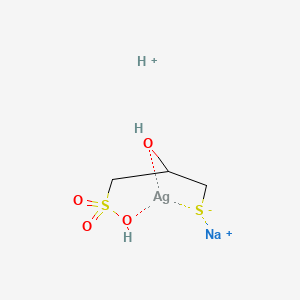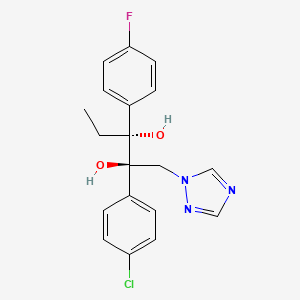
5'-Butanoyl-2',3'-dideoxyinosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Butanoyl-2’,3’-dideoxyinosine is a synthetic nucleoside analog derived from inosine It is structurally similar to didanosine, a well-known antiretroviral drug used in the treatment of HIV
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Butanoyl-2’,3’-dideoxyinosine typically involves multiple steps starting from inosine. The key steps include:
Protection of the hydroxyl groups: on the ribose ring to prevent unwanted reactions.
Selective removal of the 2’ and 3’ hydroxyl groups: to form the dideoxy structure.
Introduction of the butanoyl group: at the 5’ position through esterification.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes, leveraging engineered enzymes to enhance yield and selectivity. Techniques such as bioretrosynthesis, which involves the use of engineered biocatalysts in multistep pathways, can be employed to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5’-Butanoyl-2’,3’-dideoxyinosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleobase or the ribose ring.
Reduction: Typically involves the reduction of any oxidized functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nucleobase or the ribose ring.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as ammonia or amines for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various modified nucleosides with altered functional groups.
Aplicaciones Científicas De Investigación
5’-Butanoyl-2’,3’-dideoxyinosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its antiviral properties, particularly against HIV, similar to didanosine.
Industry: Potential use in the development of new pharmaceuticals and biotechnological applications.
Mecanismo De Acción
The mechanism of action of 5’-Butanoyl-2’,3’-dideoxyinosine involves its incorporation into viral DNA by reverse transcriptase, leading to chain termination. This prevents the completion of the viral DNA strand, thereby inhibiting viral replication . The compound is metabolized to its active form, which competes with natural nucleotides for incorporation into the DNA strand.
Comparación Con Compuestos Similares
Didanosine (2’,3’-dideoxyinosine): A well-known antiretroviral drug with a similar structure but without the butanoyl group.
Zidovudine (3’-azido-3’-deoxythymidine): Another nucleoside analog used in HIV treatment.
Stavudine (2’,3’-didehydro-3’-deoxythymidine): Similar mechanism of action but different structural modifications.
Uniqueness: 5’-Butanoyl-2’,3’-dideoxyinosine is unique due to the presence of the butanoyl group, which may confer different pharmacokinetic properties and potentially enhance its efficacy or reduce toxicity compared to other nucleoside analogs .
Propiedades
Número CAS |
141363-96-4 |
|---|---|
Fórmula molecular |
C14H18N4O4 |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl butanoate |
InChI |
InChI=1S/C14H18N4O4/c1-2-3-11(19)21-6-9-4-5-10(22-9)18-8-17-12-13(18)15-7-16-14(12)20/h7-10H,2-6H2,1H3,(H,15,16,20)/t9-,10+/m0/s1 |
Clave InChI |
GABXFXYBTIQILK-VHSXEESVSA-N |
SMILES isomérico |
CCCC(=O)OC[C@@H]1CC[C@@H](O1)N2C=NC3=C2N=CNC3=O |
SMILES canónico |
CCCC(=O)OCC1CCC(O1)N2C=NC3=C2N=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




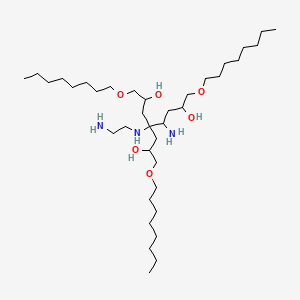
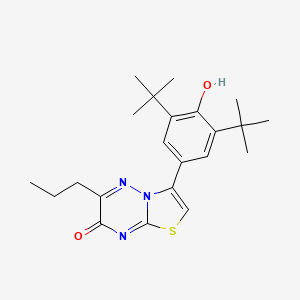
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
